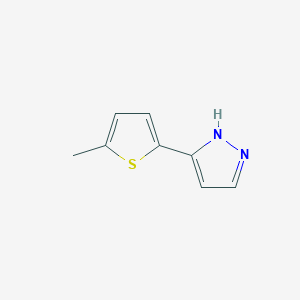

3-(5-Methyl-2-thienyl)-1H-pyrazole

Description

Significance of Pyrazole (B372694) and Thiophene (B33073) Scaffolds in Modern Chemical Research

The pyrazole and thiophene rings are independently recognized as "privileged scaffolds" in medicinal chemistry. This term denotes molecular frameworks that are capable of binding to a variety of biological targets, thus serving as a rich source for the development of new therapeutic agents.

Pyrazole , a five-membered aromatic ring with two adjacent nitrogen atoms, is a versatile building block in drug discovery. Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. hilarispublisher.com The success of pyrazole-based drugs is exemplified by blockbuster pharmaceuticals like the anti-inflammatory agent celecoxib (B62257) and the erectile dysfunction treatment sildenafil. The pyrazole nucleus is also a key component in numerous protein kinase inhibitors, a class of targeted cancer therapies. mdpi.com

Thiophene , a five-membered aromatic ring containing a sulfur atom, is another critical heterocycle in medicinal chemistry. Its structural similarity to a benzene (B151609) ring allows it to act as a bioisostere, a substituent that retains the desired biological activity of the original chemical group. Thiophene derivatives are integral to a number of widely used drugs, including the anticoagulant clopidogrel (B1663587) and the antipsychotic olanzapine. The thiophene moiety can influence a molecule's metabolic stability, pharmacokinetic profile, and binding affinity to its target.

The combination of these two potent heterocyclic systems in a single molecule, as seen in 3-(5-Methyl-2-thienyl)-1H-pyrazole, creates a hybrid structure with the potential for unique and enhanced biological activities, drawing from the properties of both parent scaffolds. Research into such hybrid molecules is a dynamic and promising area of chemical science.

Position of this compound within Contemporary Heterocyclic Chemistry Research

While extensive research into the specific compound this compound is not widely documented in publicly available literature, its structural motif is of significant interest in contemporary heterocyclic chemistry. The compound serves as a key intermediate in the synthesis of more complex molecules, as evidenced by the availability of its derivatives, such as this compound-5-carboxylic acid and various carbohydrazides, from chemical suppliers for early-stage research. sigmaaldrich.comsigmaaldrich.com

The synthesis of such thiophene-pyrazole hybrids generally involves the reaction of a chalcone-type compound with a hydrazine (B178648) derivative. nih.gov For this compound, a plausible synthetic route would involve the condensation of a 1-(5-methyl-2-thienyl)-substituted 1,3-dicarbonyl compound with hydrazine hydrate (B1144303). dergipark.org.tr

The contemporary research focus appears to be on utilizing the this compound core as a scaffold for building larger, more functionally diverse molecules. The methyl group on the thiophene ring and the reactive sites on the pyrazole ring offer opportunities for further chemical modification, allowing for the exploration of a wide chemical space in the search for new bioactive compounds. The investigation of its derivatives suggests that the parent scaffold is a valuable starting point for the development of new chemical entities with potential applications in medicine and materials science.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈N₂S |

| Molecular Weight | 176.24 g/mol |

| Appearance | Data not available in searched literature |

| Melting Point | Data not available in searched literature |

| Boiling Point | Data not available in searched literature |

| Solubility | Data not available in searched literature |

Structure

3D Structure

Properties

IUPAC Name |

5-(5-methylthiophen-2-yl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-6-2-3-8(11-6)7-4-5-9-10-7/h2-5H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGRLSVRPXXWNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=CC=NN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 5 Methyl 2 Thienyl 1h Pyrazole and Its Structural Analogs

Classical Approaches to Pyrazole (B372694) and Thiophene (B33073) Ring Formation

Classical methods for the formation of pyrazole and thiophene rings remain fundamental in organic synthesis, providing reliable and versatile routes to these heterocyclic systems.

Condensation Reactions with Hydrazines and Carbonyl Systems

The Knorr pyrazole synthesis is a cornerstone in pyrazole chemistry, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. jk-sci.comname-reaction.comdrugfuture.com This acid-catalyzed reaction proceeds through the formation of an imine, followed by cyclization and dehydration to yield the pyrazole ring. slideshare.net The use of substituted hydrazines can lead to a mixture of two isomeric pyrazoles, depending on which carbonyl group is attacked first. drugfuture.com A key precursor for the synthesis of 3-(5-methyl-2-thienyl)-1H-pyrazole would be a 1,3-dicarbonyl compound bearing a 5-methyl-2-thienyl substituent.

The versatility of this approach is demonstrated in various studies. For instance, pyrazoles can be prepared by reacting a hydrazine with a 1,3-dicarbonyl compound, which can be synthesized in situ from an enamine. youtube.com The reaction typically involves the formation of an imine and then an enamine, followed by tautomerization to the aromatic pyrazole. youtube.com This method is widely applicable for creating a diverse range of pyrazole derivatives. researchgate.netresearchgate.netsci-hub.se

| Reactants | Conditions | Product | Reference |

| 1,3-Dicarbonyl compound, Hydrazine | Acid catalyst | Pyrazole | jk-sci.comname-reaction.comslideshare.net |

| α,β-Unsaturated carbonyl, Hydrazine | Cyclo-condensation | Pyrazole | researchgate.net |

| Hydrazine, α,β-enones | Various catalysts | 2-Pyrazoline | sci-hub.se |

Cyclization Reactions and Intramolecular Processes

For the thiophene moiety, classical methods such as the Paal-Knorr thiophene synthesis are employed. pharmaguideline.comorganic-chemistry.orgwikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. organic-chemistry.orguobaghdad.edu.iq The mechanism is believed to proceed through the formation of a thioketone intermediate. wikipedia.org

Another significant classical method is the Gewald aminothiophene synthesis, which involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. pharmaguideline.comwikipedia.org This reaction yields polysubstituted 2-aminothiophenes and is known for its versatility and use of readily available starting materials. researchgate.netorganic-chemistry.org The mechanism involves a Knoevenagel condensation followed by sulfur addition, cyclization, and tautomerization. wikipedia.org

Innovative approaches to thiophene synthesis also include the cyclization of functionalized alkynes. nih.gov These methods often proceed under mild conditions and allow for the regioselective construction of the thiophene ring. nih.gov For example, Pd-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols can produce substituted thiophenes. nih.gov

| Reaction Name | Reactants | Product | Reference |

| Paal-Knorr Thiophene Synthesis | 1,4-Dicarbonyl compound, Sulfurizing agent | Thiophene | pharmaguideline.comorganic-chemistry.orgwikipedia.org |

| Gewald Aminothiophene Synthesis | Ketone/Aldehyde, α-Cyanoester, Sulfur, Base | 2-Aminothiophene | pharmaguideline.comwikipedia.orgresearchgate.net |

| Alkyne Cyclization | Functionalized alkynes | Thiophene | nih.gov |

Modern Catalytic Strategies for the Construction of the this compound Scaffold

Modern synthetic methods leverage the power of catalysis to achieve efficient and selective C-C and C-heteroatom bond formations, providing advanced routes to complex molecules like this compound.

Transition-Metal-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of biaryl compounds and other cross-coupled products. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds between a boronic acid derivative and an organohalide. nih.gov This reaction has been successfully employed to synthesize aryl-substituted pyrazoles. nih.govrsc.org For instance, 4-substituted-1H-pyrazole-3,5-diamines have been prepared via Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids, followed by reduction. rsc.org Similarly, 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides were synthesized through the Suzuki coupling of a bromo-thiophene derivative with arylboronic acids. mdpi.com

Other transition metals like copper and ruthenium have also found applications. Copper-catalyzed condensation reactions can produce pyrazoles under mild, acid-free conditions. organic-chemistry.org Ruthenium complexes have been used for the dehydrogenative coupling of 1,3-diols with arylhydrazines to yield pyrazoles. organic-chemistry.org Furthermore, transition-metal-catalyzed C-H functionalization of pyrazoles offers a direct way to introduce various functional groups onto the pyrazole ring, avoiding the need for pre-functionalized starting materials. elsevierpure.com

| Reaction Type | Catalyst | Reactants | Product | Reference |

| Suzuki-Miyaura Coupling | Palladium | Organohalide, Boronic acid | Cross-coupled product | nih.govrsc.orgmdpi.com |

| Condensation | Copper | β,γ-Unsaturated hydrazones | Pyrazole | organic-chemistry.org |

| Dehydrogenative Coupling | Ruthenium | 1,3-Diol, Arylhydrazine | Pyrazole | organic-chemistry.org |

| C-H Functionalization | Various Transition Metals | Pyrazole, Functionalizing agent | Functionalized Pyrazole | elsevierpure.com |

Metal-Free and Organocatalytic Approaches

In recent years, metal-free and organocatalytic methods have gained prominence as sustainable alternatives to transition-metal catalysis. These approaches often utilize small organic molecules to catalyze reactions, offering advantages such as lower toxicity and cost.

Organocatalytic methods have been developed for the synthesis of pyrazole derivatives. For example, secondary amines have been used as "green promoters" for the inverse-electron-demand [3+2] cycloaddition between carbonyl compounds and diazoacetates to generate substituted pyrazoles with high regioselectivity. nih.gov Another approach involves a pyrrolidine-BzOH salt-catalyzed one-pot three-component reaction of pyrazolones, aldehydes, and ketones to produce 1,3-diarylallylidene pyrazolones. acs.org

Metal-free synthesis of pyrazoles can also be achieved through temperature-controlled electrophilic cyclization under oxidant-free conditions. mdpi.com Additionally, the dearomatization of 5-aminopyrazoles has been accomplished using in situ-generated hypervalent iodine in an organocatalytic process. acs.org

| Catalyst/Promoter | Reaction Type | Reactants | Product | Reference |

| Secondary Amines | [3+2] Cycloaddition | Carbonyl compound, Diazoacetate | Substituted Pyrazole | nih.gov |

| Pyrrolidine-BzOH salt | Three-component reaction | Pyrazolone (B3327878), Aldehyde, Ketone | 1,3-Diarylallylidene Pyrazolone | acs.org |

| Hypervalent Iodine (in situ) | Dearomatization | 5-Aminopyrazole | 4-Hydroxypyrazoline | acs.org |

| None (Temperature-controlled) | Electrophilic Cyclization | - | Pyrazole/1-Tosyl-1H-pyrazole | mdpi.com |

Multicomponent Reactions (MCRs) in the Synthesis of this compound Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient for building molecular complexity. mdpi.comeurekaselect.com They are characterized by high atom economy, step economy, and often lead to diverse libraries of compounds. mdpi.combeilstein-journals.org

Several MCRs have been developed for the synthesis of pyrazole derivatives. A common strategy involves the reaction of aldehydes, malononitrile, and a hydrazine derivative. beilstein-journals.orgrsc.org For instance, a one-pot, three-component synthesis of aminopyrazole derivatives from aromatic aldehydes, malononitrile, and phenylhydrazine (B124118) can be achieved under solvent-free conditions using a heterogeneous catalyst. rsc.org

Four-component reactions are also prevalent. The synthesis of dihydropyrano[2,3-c]pyrazoles can be accomplished through a one-pot reaction of aldehydes, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303), often catalyzed by an organic base like sodium gluconate. rsc.org Another example is the synthesis of pyrazole-linked thiazoles via a one-pot C–C, C–N, and C–S bond-forming process from aryl glyoxals, aryl thioamides, and pyrazolones. acs.org

| Number of Components | Catalyst/Conditions | Reactants | Product | Reference |

| Three | Heterogeneous catalyst (SPVA), solvent-free | Aromatic aldehyde, Malononitrile, Phenylhydrazine | Aminopyrazole derivative | rsc.org |

| Three | Cs2CO3, DMF | Thiazolidinedione chalcone (B49325), Benzaldehyde, N-Tosylhydrazine | Trisubstituted pyrazole | rsc.org |

| Four | Sodium gluconate | Aldehyde, Malononitrile, β-Ketoester, Hydrazine hydrate | Dihydropyrano[2,3-c]pyrazole | rsc.org |

| Three | HFIP, room temperature | Aryl glyoxal, Aryl thioamide, Pyrazolone | Pyrazole-linked thiazole | acs.org |

Regioselective and Stereoselective Synthesis of this compound Isomers

The construction of the pyrazole ring is commonly achieved through the condensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative. The regioselectivity of this reaction—determining which nitrogen atom of the hydrazine attacks which carbonyl group—is a key challenge, often leading to a mixture of isomers.

One of the most effective strategies for achieving high regioselectivity in pyrazole synthesis is the reaction between unsymmetrical 1,3-diketones and substituted hydrazines. organic-chemistry.org For thienyl-substituted pyrazoles, a common precursor is a thienyl-containing chalcone or a 1,3-diketone. The reaction of acetylenic ketones with substituted hydrazines has been shown to be highly regioselective, yielding single pyrazole isomers in excellent yields regardless of the substituents' nature. thieme-connect.de

For instance, the condensation of a 1-(5-methyl-2-thienyl)-1,3-butanedione with hydrazine hydrate would be the most direct route to this compound. The regiochemical outcome is dictated by the differing reactivity of the two carbonyl carbons. The carbon adjacent to the thienyl group is typically more electrophilic.

Studies on analogous systems provide insight into controlling regioselectivity. The use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), has been demonstrated to significantly enhance regioselectivity in the synthesis of 1-aryl-3,4,5-substituted pyrazoles compared to protic solvents like ethanol (B145695). organic-chemistry.org Furthermore, acid catalysis can influence the reaction. A novel two-step synthesis for 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates involves the acylation of hydrazines followed by cyclization, showcasing a regioselective approach to specific pyrazole isomers. nih.govresearchgate.net

The table below summarizes synthetic approaches that can be adapted for the regioselective synthesis of thienyl-pyrazole isomers.

Table 1: Methodologies for Regioselective Pyrazole Synthesis

| Precursors | Reagents & Conditions | Outcome | Reference |

|---|---|---|---|

| 1,3-Diketones and Arylhydrazines | N,N-Dimethylacetamide (DMAc), Room Temperature | High regioselectivity for 1-aryl-3,4,5-substituted pyrazoles | organic-chemistry.org |

| Acetylenic Ketones and Hydrazines | Varies | Highly regioselective, affords single isomers | thieme-connect.de |

| Diethyl [(dimethylamino)methylene]malonate and Arylhydrazines | 1. Acid-catalyzed transamination2. Base-catalyzed cyclization | Regioselective synthesis of 5-hydroxy-1H-pyrazoles | nih.govresearchgate.net |

Stereoselective synthesis is primarily relevant when chiral centers are present. For an achiral molecule like this compound, this applies when synthesizing chiral derivatives, for example, by introducing a chiral substituent during or after the pyrazole ring formation.

Post-Synthetic Functionalization of this compound

Once the this compound core is synthesized, it can be further modified to create a library of derivatives. This post-synthetic functionalization typically targets the nitrogen atoms of the pyrazole ring or the carbon atoms of either the pyrazole or thiophene rings.

N-Functionalization: The pyrazole ring contains two nitrogen atoms, N1 and N2. In 1H-pyrazoles, the acidic proton on N1 can be readily substituted. N-alkylation is a common modification. mdpi.comsemanticscholar.org While traditional methods often require strong bases, newer methods have been developed. For example, N-alkylation using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst provides a milder alternative. mdpi.comsemanticscholar.org For unsymmetrical pyrazoles, this reaction can produce a mixture of regioisomers, with the major product often determined by steric factors. mdpi.comsemanticscholar.org

Enzymatic approaches offer exceptional control over regioselectivity. Engineered enzymes have been used for the N-alkylation (including methylation, ethylation, and propylation) of pyrazoles with unprecedented regioselectivity (>99%). nih.gov The Mitsunobu reaction is another method employed for the N-alkylation of heterocyclic compounds. rsc.org

C-Functionalization: Functionalization can also occur at the carbon atoms of the heterocyclic rings. For instance, a related compound, 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide, was successfully arylated via a Palladium(0)-catalyzed Suzuki–Miyaura cross-coupling reaction. mdpi.com This demonstrates that the thiophene ring of a thienyl-pyrazole scaffold can be functionalized using modern cross-coupling methodologies. This approach could be adapted to introduce various aryl or heteroaryl groups onto the thiophene ring of this compound, assuming a suitable halogenated precursor is used.

The table below details common post-synthetic functionalization reactions applicable to the pyrazole scaffold.

Table 2: Post-Synthetic Functionalization Reactions

| Reaction Type | Reagents & Conditions | Target Site | Outcome | Reference |

|---|---|---|---|---|

| N-Alkylation | Trichloroacetimidates, Brønsted acid catalyst | Pyrazole N-H | N-alkyl pyrazoles; may yield regioisomeric mixtures | mdpi.comsemanticscholar.org |

| N-Alkylation | Haloalkanes, Engineered enzymes | Pyrazole N-H | Highly regioselective N-alkylation (>99%) | nih.gov |

| N-Alkylation | Alcohols, DEAD, PPh₃ (Mitsunobu reaction) | Pyrazole N-H | N-alkyl pyrazoles | rsc.org |

These functionalization strategies are essential for developing structure-activity relationships in drug discovery and for fine-tuning the properties of materials based on the thienyl-pyrazole core.

Chemical Reactivity and Derivatization Studies of 3 5 Methyl 2 Thienyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on Pyrazole (B372694) and Thiophene (B33073) Moieties

The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position, as the C3 and C5 positions are less reactive. nih.govmdpi.comencyclopedia.pub The thiophene ring is also highly reactive towards electrophiles, more so than benzene (B151609), with substitution favoring the C2 and C5 positions. In 3-(5-Methyl-2-thienyl)-1H-pyrazole, the C5 position of the thiophene ring is occupied by a methyl group, and the C2 position is attached to the pyrazole ring. This leaves the C3 and C4 positions of the thiophene ring available for substitution.

For instance, in the Vilsmeier-Haack reaction of hydrazones, which leads to the formation of 4-formylpyrazoles, the substitution occurs at the C4 position of the pyrazole ring. encyclopedia.pub Similarly, nitration of pyrazole derivatives often yields the 4-nitro product. encyclopedia.pub For the thiophene moiety, standard electrophilic substitution reactions like halogenation, nitration, and Friedel-Crafts acylation would be expected to occur, primarily at the C4-position due to the existing substitution pattern.

Nucleophilic Substitution Reactions and Their Scope

Nucleophilic substitution reactions on the pyrazole and thiophene rings are generally less facile than electrophilic substitutions unless the rings are activated by strongly electron-withdrawing groups. For the pyrazole moiety, nucleophilic attack can occur at the nitrogen atoms, particularly after deprotonation of the N-H group. mdpi.com This allows for reactions like N-alkylation and N-acylation, which are discussed in section 3.4. Nucleophilic aromatic substitution (SNAr) on the carbon atoms of the pyrazole ring is rare and typically requires the presence of a good leaving group and strong activation from electron-withdrawing substituents. mdpi.com

Pyrazoles can be functionalized via nucleophilic substitution, with attacks preferentially occurring at the C3 and C5 positions. mdpi.com In some cases, such as in 3,4,5-trinitro-1H-pyrazole, the nitro group at the C4-position is regioselectively substituted by nucleophiles like ammonia, amines, or thiols under mild conditions. smolecule.com This highlights the possibility of nucleophilic substitution on the pyrazole ring when sufficiently activated.

The thiophene ring is also generally unreactive towards nucleophilic aromatic substitution. However, functionalization is possible under specific conditions, for example, through the use of organometallic reagents or in the presence of strong electron-withdrawing groups.

Oxidation and Reduction Pathways of the Pyrazole and Thiophene Rings

The oxidation and reduction of this compound would involve the characteristic reactions of both the pyrazole and thiophene rings.

The thiophene ring can be oxidized at the sulfur atom to form a thiophene-1-oxide or a thiophene-1,1-dioxide. These oxidations typically require strong oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting sulfones are useful intermediates in cycloaddition reactions.

Reduction of the pyrazole ring is also possible. Catalytic hydrogenation of pyrazoles can lead to the corresponding pyrazolines and pyrazolidines, although this often requires forcing conditions due to the aromaticity of the pyrazole ring. wordpress.com Similarly, the thiophene ring can be reduced to tetrahydrothiophene, though this process also disrupts the aromatic system and typically requires high-pressure hydrogenation with catalysts like palladium, platinum, or rhodium. wordpress.com Dissolved metal reductions, such as the Birch reduction, can also be employed to reduce aromatic rings, affording non-conjugated diene products. wordpress.com

Specific studies on the oxidation and reduction of this compound are limited, but the reactivity can be predicted based on the known behavior of the individual heterocycles. The selective oxidation or reduction of one ring in the presence of the other would be a synthetic challenge, likely dependent on the careful choice of reagents and reaction conditions.

Reactions Involving the N-H Proton of the Pyrazole Ring (e.g., N-Alkylation, N-Acylation)

The proton on the nitrogen of the pyrazole ring is acidic and can be removed by a base to form a pyrazolate anion. mdpi.comencyclopedia.pub This anion is a potent nucleophile and readily reacts with electrophiles in N-alkylation and N-acylation reactions. These reactions are a cornerstone of pyrazole derivatization.

N-alkylation of unsymmetrical pyrazoles like this compound can lead to a mixture of two regioisomers, with the alkyl group attached to either the N1 or N2 nitrogen atom. The regioselectivity of these reactions is influenced by both steric and electronic factors. researchgate.netmdpi.com For instance, alkylation with bulky electrophiles tends to favor substitution at the less sterically hindered nitrogen atom. researchgate.netmdpi.com A variety of methods have been developed for the N-alkylation of pyrazoles, including the use of alkyl halides under basic conditions, Mitsunobu reactions, and acid-catalyzed reactions with trichloroacetimidates. mdpi.comsemanticscholar.org

N-acylation of pyrazoles can be achieved using acyl chlorides or anhydrides. Similar to N-alkylation, acylation can result in a mixture of regioisomers. The resulting N-acylpyrazoles are useful intermediates in organic synthesis.

Below is a table summarizing some examples of N-alkylation reactions on pyrazole derivatives, illustrating the types of conditions and electrophiles that can be employed.

| Pyrazole Derivative | Electrophile | Catalyst/Base | Solvent | Product(s) | Yield (%) | Reference |

| 4-Chloropyrazole | Phenethyl trichloroacetimidate (B1259523) | Camphorsulfonic acid | 1,2-Dichloroethane | 4-Chloro-1-(phenethyl)-1H-pyrazole | 77 | mdpi.comsemanticscholar.org |

| 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | Camphorsulfonic acid | 1,2-Dichloroethane | 3-Methyl-5-phenyl-1-(phenethyl)-1H-pyrazole and 5-Methyl-3-phenyl-1-(phenethyl)-1H-pyrazole | 40 and 16 | wordpress.comresearchgate.net |

| Pyrazole | Benzhydryl trichloroacetimidate | Camphorsulfonic acid | 1,2-Dichloroethane | 1-Benzhydryl-1H-pyrazole | 45 | mdpi.com |

| Indazole | Phenethyl trichloroacetimidate | Camphorsulfonic acid | 1,2-Dichloroethane | 1-Phenethyl-1H-indazole | 41 | mdpi.com |

This table presents data for N-alkylation of various pyrazole derivatives to illustrate the general reactivity. Specific data for this compound may vary.

Derivatization for the Development of Hybrid Structures

The unique structural and electronic properties of this compound make it an attractive scaffold for the development of hybrid molecules with potential applications in medicinal chemistry and materials science. The ability to selectively functionalize the pyrazole and thiophene rings, as well as the N-H position of the pyrazole, allows for the creation of a diverse range of derivatives.

One common strategy for creating hybrid structures is the condensation of a pyrazole derivative with other heterocyclic systems. For example, pyrazolo[1,5-a]pyrimidines can be synthesized from 5-aminopyrazole precursors. nih.gov Another approach involves the use of pyrazole derivatives in multicomponent reactions to build complex molecular architectures. For instance, pyrano[2,3-c]pyrazoles have been synthesized via four-component reactions involving a pyrazolone (B3327878), an aldehyde, and malononitrile. mdpi.com

The synthesis of pyrazoline derivatives from chalcone-like precursors containing a thienyl group demonstrates a pathway to hybrid structures. For example, 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives have been synthesized by the ring closure reaction of 1-(2-thienyl)-3-aryl-2-propen-1-ones with hydrazine (B178648) hydrate (B1144303). This type of reaction could be adapted to start from a chalcone (B49325) derived from 3-acetyl-5-(5-methyl-2-thienyl)-1H-pyrazole to generate novel pyrazoline-thienyl-pyrazole hybrids.

The following table details an example of a reaction used to create hybrid structures from a pyrazole precursor.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product | Yield (%) | Reference |

| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Aromatic aldehydes | Malononitrile | Piperidine/Ethanol (B145695) | 6-Amino-4-aryl-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | Not specified | mdpi.com |

This table illustrates a typical reaction for creating hybrid structures from a pyrazole core.

Coordination Chemistry of 3 5 Methyl 2 Thienyl 1h Pyrazole As a Ligand

Ligand Design Principles and Potential Coordination Modes (e.g., N,S-Donor Ligands)

The design of 3-(5-methyl-2-thienyl)-1H-pyrazole as a ligand is predicated on the presence of multiple potential donor atoms. The pyrazole (B372694) moiety offers two nitrogen atoms, with the deprotonated pyrazolyl nitrogen being a common coordination site in a vast array of metal complexes. researchgate.netnih.gov The adjacent nitrogen atom can also participate in bridging interactions between metal centers.

A key feature of this ligand is the thiophene (B33073) ring, which introduces a sulfur atom as another potential donor site. This opens up the possibility of the ligand acting as a bidentate N,S-donor, chelating to a metal center through the pyrazole nitrogen and the thiophene sulfur. The formation of a stable five-membered chelate ring would be a significant driving force for this coordination mode. The methyl group on the thiophene ring can also exert electronic effects, influencing the donor strength of the sulfur atom. The interplay between the hard nitrogen donor and the soft sulfur donor allows for coordination with a variety of metal ions, depending on their position in the hard and soft acids and bases (HSAB) theory.

The coordination of pyrazole-based ligands is diverse and can range from simple monodentate binding to more complex bridging modes. researchgate.net In the case of this compound, the following coordination modes can be envisaged:

Monodentate N-coordination: The ligand binds to a single metal center through the pyrazole nitrogen atom.

Bidentate N,S-chelation: The ligand forms a chelate ring by coordinating through both the pyrazole nitrogen and the thiophene sulfur.

Bridging coordination: The pyrazole unit can bridge two metal centers.

Theoretical studies on related systems, such as phosphoranylidene-substituted pyrazolones, have shown that even weak interactions can influence the binding properties of the nitrogen donor. nih.gov The specific coordination mode adopted will ultimately depend on factors such as the nature of the metal ion, the presence of other ligands, and the reaction conditions.

Synthesis and Characterization of Metal Complexes (e.g., with Fe(II), Cu(II), Zn(II), Pt(II), Co(II))

The synthesis of metal complexes with this compound can be achieved through several established routes. A common method involves the reaction of the ligand with a metal salt in a suitable solvent. nih.govnih.gov For instance, the reaction of the pyrazole derivative with metal chlorides, nitrates, or acetates of Fe(II), Cu(II), Zn(II), Pt(II), and Co(II) in solvents like ethanol (B145695) or methanol (B129727) would be a typical starting point. nih.govresearchgate.netnih.govnih.gov The synthesis of copper(II) complexes with various pyrazole-derived ligands has been extensively studied, often resulting in complexes with varying stoichiometries and geometries. nih.govnih.govresearchgate.netnih.gov Similarly, cobalt(II) complexes with pyrazole-containing ligands have been prepared and characterized. nih.govresearchgate.net

The characterization of the resulting metal complexes would involve a suite of spectroscopic and analytical techniques.

| Technique | Information Obtained | Example from Analogous Systems |

| Infrared (IR) Spectroscopy | Shifts in the vibrational frequencies of the pyrazole and thiophene rings upon coordination. | In copper(II) complexes with naphthyl pyrazole ligands, changes in the IR spectra indicate coordination through the pyrazole nitrogen. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in the chemical shifts of the ligand's protons and carbons upon complexation. | 1H NMR of platinum(II) alkylpyrazole complexes shows a downfield shift for pyrazole protons upon coordination. nih.gov |

| UV-Visible Spectroscopy | Information on the electronic transitions within the complex and the coordination geometry around the metal ion. | The UV-Vis spectra of copper(II)-pyrazole complexes are consistent with their crystallographically determined structures. researchgate.net |

| Mass Spectrometry | Determination of the molecular weight and fragmentation pattern of the complex. | Used to characterize novel copper complexes of naphthyl pyrazole ligands. nih.gov |

| Elemental Analysis | Confirmation of the elemental composition of the synthesized complexes. | Routinely used to verify the stoichiometry of new metal complexes. researchgate.netresearchgate.net |

These characterization methods, when used in combination, provide a comprehensive picture of the synthesized metal complexes.

Structural Elucidation of Coordination Complexes via X-ray Crystallography

Based on studies of analogous compounds, several coordination geometries can be anticipated for complexes with this ligand. For example, copper(II) complexes with pyrazole ligands have been shown to adopt elongated octahedral geometries. researchgate.net Zinc(II) complexes with pyridine-carboxylate ligands have been found to exhibit both octahedral and trigonal bipyramidal geometries. nih.gov Platinum(II) complexes often favor a square planar geometry. nih.gov

The table below summarizes some crystallographically determined structures of metal complexes with related pyrazole and thiophene-containing ligands, which can serve as models for what might be expected for complexes of this compound.

| Complex | Metal Ion | Coordination Geometry | Key Structural Features | Reference |

| [Cu(pz)4Cl2] | Cu(II) | Elongated Octahedral | Four equatorial pyrazole ligands and two axial chloride ions. | researchgate.net |

| [Co2L4] (L = a triazene (B1217601) ligand) | Co(II) | Dinuclear | Each cobalt is coordinated by two terminal nitrogen atoms of each ligand. | researchgate.net |

| [Fe(H2O)L]2[FeCl4]2 | Fe(II)/Fe(III) | Octahedral/Tetrahedral | Complex cation with octahedral Fe(II) and a tetrachloroferrate(III) anion. | researchgate.net |

| [ZnBr2L] (L = Schiff base) | Zn(II) | Tetrahedral | Coordinated by one phenolic oxygen, one imino nitrogen, and two bromine atoms. | researchgate.net |

| cis-[PtCl2(alkylpyrazole)2] | Pt(II) | Square Planar | Cis arrangement of the chloride and pyrazole ligands. | nih.gov |

These examples highlight the structural diversity that can be expected from the coordination chemistry of pyrazole-based ligands.

Electronic Structure and Bonding Analysis in Metal-Pyrazole/Thiophene Complexes

The electronic structure and the nature of the bonding in metal complexes of this compound are of fundamental importance. The interaction between the metal d-orbitals and the ligand's molecular orbitals will dictate the electronic properties, such as color, magnetic behavior, and reactivity.

The electronic spectra (UV-Vis) of these complexes would reveal ligand-to-metal charge transfer (LMCT) and d-d transitions, providing experimental evidence for the electronic structure. The energies of these transitions are sensitive to the coordination environment and can be used to probe the ligand field strength. Studies on related systems, such as pyridine (B92270) polypyrrolide complexes, have shown how ligand modifications can tune the electronic and photophysical properties of the resulting metal complexes. wvu.edu

Investigation of Catalytic Applications of this compound Metal Complexes

Metal complexes derived from pyrazole-based ligands have shown promise in various catalytic applications. The tunable steric and electronic properties of these ligands make them attractive for designing catalysts for a range of organic transformations. While specific catalytic studies on complexes of this compound are not extensively reported, the broader class of pyrazole-containing complexes has been explored in catalysis.

The presence of both a pyrazole and a thiophene ring in this compound could lead to unique catalytic activities. The N,S-donor set might stabilize metal centers in various oxidation states, which is often a key requirement for catalytic cycles. Potential areas of application could include:

Cross-coupling reactions: Palladium complexes with N-donor ligands are widely used in C-C and C-N bond-forming reactions.

Oxidation reactions: The thiophene moiety might influence the reactivity of metal centers in oxidation catalysis.

Polymerization: The steric and electronic profile of the ligand could be tailored for olefin polymerization catalysts.

Further research is required to explore the catalytic potential of metal complexes featuring the this compound ligand.

Theoretical and Computational Investigations of 3 5 Methyl 2 Thienyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like 3-(5-methyl-2-thienyl)-1H-pyrazole. researchgate.netnih.gov These calculations help in optimizing the molecular geometry to its most stable state and provide a detailed picture of its electronic characteristics. jcsp.org.pknih.gov

DFT studies on similar pyrazole (B372694) derivatives have been effectively used to establish molecular properties. researchgate.net For instance, in a study on novel pyrazole derivatives, DFT at the B3LYP level was employed to determine the molecular geometry, frontier molecular orbitals, and Mulliken charges, offering excellent insights into the molecule's properties. researchgate.net Such computational analyses are foundational for predicting the chemical behavior and reactivity of the compound. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the electronic stability and reactivity of a molecule. jcsp.org.pknih.gov A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a smaller gap indicates that the molecule is more prone to electronic transitions and thus more reactive. jcsp.org.pk

For pyrazole derivatives, FMO analysis helps in understanding their electronic and charge transfer properties. jcsp.org.pk For example, in a study of pyrazole-carboxamides, the HOMO and LUMO were analyzed to explain their stability and potential for electron delocalization. jcsp.org.pk

Table 1: Frontier Molecular Orbital (FMO) Data for a Related Pyrazole Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.21 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap | 4.46 |

Note: The data presented here is for a structurally related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, and is used to illustrate the typical values obtained from FMO analysis. The exact values for this compound may differ. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas show neutral potential.

In the context of pyrazole derivatives, MEP analysis is crucial for identifying the reactive centers. researchgate.net For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the sulfur atom of the thienyl ring, making them potential sites for electrophilic interaction. The hydrogen atoms, particularly the one attached to the pyrazole nitrogen, would exhibit a positive potential, marking them as sites for nucleophilic attack.

Nonlinear Optical (NLO) Properties Prediction

Theoretical calculations are also employed to predict the Nonlinear Optical (NLO) properties of molecules. researchgate.net Materials with significant NLO properties are of great interest for applications in optoelectronics, such as in optical switching and frequency conversion. The NLO response of a molecule is related to its molecular structure, particularly the presence of π-conjugated systems and electron-donating and accepting groups, which facilitate intramolecular charge transfer.

Computational methods like DFT can calculate the first hyperpolarizability (β), a key indicator of a molecule's NLO activity. researchgate.net For pyrazole derivatives, the presence of the aromatic pyrazole and thienyl rings suggests potential for NLO activity. Theoretical studies can quantify this potential and guide the design of new materials with enhanced NLO properties.

Molecular Dynamics Simulations for Conformational Analysis and Tautomerism

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes and tautomerism. nih.gov For this compound, which can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring, MD simulations are particularly valuable. nih.gov

These simulations can help determine the relative stability of different tautomers and the energy barriers for their interconversion, often considering the influence of the surrounding environment, such as a solvent. mdpi.com The conformational flexibility of the molecule, arising from the rotation around the single bond connecting the pyrazole and thienyl rings, can also be explored. Understanding the preferred conformations and tautomeric states is essential as they can significantly influence the molecule's biological activity and physical properties. nih.gov

Prediction of Intermolecular Interactions and Binding Affinities

Computational methods are widely used to predict how a molecule like this compound will interact with other molecules, including biological targets like proteins. nih.gov Techniques such as molecular docking are employed to predict the preferred binding orientation of the molecule within the active site of a receptor and to estimate the strength of the interaction, or binding affinity. nih.govresearchgate.net

These predictions are based on the molecule's shape, size, and chemical properties, such as its ability to form hydrogen bonds and other non-covalent interactions. mdpi.com For pyrazole derivatives, which are known to exhibit a range of biological activities, understanding their intermolecular interactions is key to elucidating their mechanism of action and for the rational design of more potent analogs. nih.govresearchgate.net MD simulations can further refine these predictions by assessing the stability of the predicted binding poses over time. nih.gov

Advanced Spectroscopic Characterization Techniques for 3 5 Methyl 2 Thienyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 3-(5-Methyl-2-thienyl)-1H-pyrazole by mapping the chemical environments of its hydrogen, carbon, and nitrogen nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton. The methyl group on the thiophene (B33073) ring would appear as a singlet, typically in the range of 2.4-2.5 ppm. The protons on the thiophene ring are expected to appear as doublets, while the protons on the pyrazole (B372694) ring will also have characteristic shifts. The NH proton of the pyrazole ring is notable for its broad signal, which can appear over a wide chemical shift range, often downfield. The exact position of the NH proton is also sensitive to the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. Distinct signals are expected for the methyl carbon, the carbons of the thiophene ring, and the carbons of the pyrazole ring. The chemical shifts in ¹³C NMR are sensitive to the electronic environment, allowing for the differentiation of each carbon atom. Studies on similar pyrazole structures show that the carbon atoms of the pyrazole ring have characteristic shifts that can help determine the position of substituents. cdnsciencepub.comnih.gov For instance, C3 and C5 of the pyrazole ring typically resonate at different fields, and the presence of the thienyl substituent at C3 will influence these shifts significantly.

¹⁵N NMR: ¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct insight into the electronic structure of the nitrogen atoms in the pyrazole ring. rsc.org The two nitrogen atoms are in different chemical environments (a pyrrole-type -NH and a pyridine-type -N=) and would therefore exhibit distinct chemical shifts. This technique is particularly powerful for studying the tautomerism of the pyrazole ring, as the chemical shifts of the nitrogen atoms are highly sensitive to the position of the proton. rsc.org

An important aspect of pyrazoles unsubstituted on a nitrogen atom is the existence of tautomerism, where the proton on the nitrogen can reside on either N1 or N2. NMR spectroscopy is a key method to study this equilibrium in solution. cdnsciencepub.com The observed chemical shifts are often a weighted average of the two tautomeric forms, and in some cases, separate signals for both tautomers can be observed at low temperatures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on typical shifts for pyrazole and methyl-thiophene moieties.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole-H4 | 6.3 - 6.5 | 105 - 108 |

| Pyrazole-H5 | 7.6 - 7.8 | 130 - 140 |

| Pyrazole-NH | 12.0 - 13.5 (broad) | N/A |

| Thiophene-H3' | 7.0 - 7.2 | 125 - 128 |

| Thiophene-H4' | 6.7 - 6.9 | 123 - 126 |

| Thiophene-CH₃ | 2.4 - 2.5 | 14 - 16 |

| Pyrazole-C3 | N/A | 148 - 152 |

| Thiophene-C2' | N/A | 135 - 140 |

| Thiophene-C5' | N/A | 138 - 142 |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels of its bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

For this compound, key vibrational modes can be predicted:

N-H Stretching: A broad absorption band is expected in the region of 3100-3500 cm⁻¹ corresponding to the N-H stretching vibration of the pyrazole ring. The broadness is a result of hydrogen bonding in the solid state or in concentrated solutions.

C-H Stretching: Aromatic C-H stretching vibrations from both the pyrazole and thiophene rings are expected to appear just above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹. derpharmachemica.com

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole and thiophene rings will produce a series of sharp bands in the 1400-1650 cm⁻¹ region.

C-S Stretching: The C-S bond in the thiophene ring will have a characteristic absorption, though it is often weak, in the 600-800 cm⁻¹ range.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often used in conjunction with experimental IR spectra to perform a complete vibrational assignment of the observed bands. nih.gov

Table 2: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3500 | Medium-Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Weak |

| C=N / C=C Ring Stretch | 1400 - 1650 | Medium-Strong |

| C-H Bending | 1350 - 1480 | Medium |

| C-S Stretch | 600 - 800 | Weak-Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound (C₈H₈N₂S), the exact molecular weight is 164.0463 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at an m/z of 164. The fragmentation of this molecular ion would provide valuable structural clues. A plausible fragmentation pathway could involve:

Loss of a hydrogen atom to give an [M-1]⁺ peak.

Loss of a methyl radical (•CH₃) from the thiophene ring, resulting in an [M-15]⁺ fragment.

Cleavage of the pyrazole ring, which often involves the loss of N₂ or HCN. The loss of a stable N₂ molecule is a common fragmentation pathway for many nitrogen-containing heterocyclic compounds. lifesciencesite.com

Fission of the bond between the two rings, leading to fragments corresponding to the methyl-thienyl cation or the pyrazole cation.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Notes |

| 164 | [C₈H₈N₂S]⁺ | Molecular Ion (M⁺) |

| 149 | [C₇H₅N₂S]⁺ | Loss of methyl radical (•CH₃) |

| 136 | [C₈H₈S]⁺ | Loss of molecular nitrogen (N₂) |

| 97 | [C₅H₅S]⁺ | Methyl-thienyl cation |

| 67 | [C₃H₃N₂]⁺ | Pyrazole cation |

X-ray Diffraction Analysis for Solid-State Structure Elucidation (Single Crystal and Powder)

X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.

Single Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this technique can provide precise atomic coordinates. This allows for the unambiguous determination of bond lengths, bond angles, and torsional angles. It would definitively confirm the connectivity of the atoms and the planarity of the rings. Furthermore, single-crystal analysis reveals how the molecules pack in the crystal lattice, identifying intermolecular interactions such as hydrogen bonds (e.g., N-H···N interactions between pyrazole rings) and π-π stacking, which are common in such heterocyclic systems. researchgate.netnih.gov The data obtained includes the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. researchgate.net

Powder X-ray Diffraction (PXRD): PXRD is used when single crystals are not available or for the analysis of bulk polycrystalline material. rsc.org The resulting diffraction pattern is a fingerprint of the crystalline phase. While it does not typically provide the same level of detail as single-crystal analysis, it is invaluable for phase identification, purity assessment, and can be used for structure solution with advanced computational methods. rsc.orgresearchgate.net The pattern consists of a series of peaks (reflections) at specific diffraction angles (2θ), the positions and intensities of which are determined by the crystal structure. nih.gov

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible and fluorescence spectroscopy probe the electronic properties of the molecule by examining transitions between electronic energy levels.

UV-Visible Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions. The conjugated system extending over both the pyrazole and thiophene rings will give rise to strong π→π* transitions, likely in the 250-350 nm range. The n→π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms, are typically weaker and may be observed as shoulders on the main absorption bands. The position and intensity of these bands can be influenced by the solvent polarity.

Fluorescence Spectroscopy: Fluorescence spectroscopy provides information about the molecule's ability to emit light after being electronically excited. Upon excitation at a wavelength corresponding to an absorption band, the molecule may relax to the ground state by emitting a photon, a process known as fluorescence. The resulting emission spectrum is typically red-shifted (at a longer wavelength) compared to the absorption spectrum, a phenomenon known as the Stokes shift. nih.gov Studying the fluorescence quantum yield (the efficiency of the fluorescence process) and the fluorescence lifetime provides insight into the de-excitation pathways available to the molecule and its potential for applications in areas like sensors or organic light-emitting diodes (OLEDs). The photophysical properties are highly dependent on the molecular structure and its environment. nih.gov

Structure Activity Relationship Sar Principles and Mechanistic Investigations of 3 5 Methyl 2 Thienyl 1h Pyrazole Derivatives

Molecular Design Principles Based on the 3-(5-Methyl-2-thienyl)-1H-pyrazole Scaffold

The design of potent and selective bioactive molecules from the this compound scaffold is guided by established structure-activity relationship (SAR) principles. These principles are derived from systematic modifications of the core structure and observing the resultant effects on biological activity. The pyrazole (B372694) ring itself is a rich platform for synthetic modification. mdpi.com

Key design strategies involve:

Substitution at the Pyrazole Nitrogen (N1): The N1 position of the pyrazole ring is a critical site for modification. Introducing substituents can significantly influence the molecule's lipophilicity, steric profile, and hydrogen bonding capacity. For instance, in a series of 1,3,5-trisubstituted-2-pyrazoline derivatives designed as monoamine oxidase (MAO) inhibitors, the substitution of a small alkyl group on the N1-thiocarbamoyl moiety was found to be selective for MAO-B inhibition. researchgate.net Conversely, in other pyrazole series, N-substitution with lipophilic groups like methyl or phenyl led to a decrease in activity against meprin α and β compared to the unsubstituted analogue. nih.gov

Modification of the Thienyl Moiety: The 5-methyl-2-thienyl group at position 3 of the pyrazole is crucial for activity. The thiophene (B33073) ring can engage in various non-covalent interactions with biological targets. Isosteric replacement of the thiophene with other aromatic or heteroaromatic rings is a common strategy to probe the required electronic and steric features for optimal binding.

Substitution at Position 5 of the Pyrazole Ring: This position offers another vector for structural diversification. Attaching different functional groups, such as a carboxylic acid, carbohydrazide (B1668358), or other heterocyclic rings, can drastically alter the compound's pharmacological properties. sigmaaldrich.comsigmaaldrich.com For example, converting the carboxylic acid to a carbohydrazide allows for further extension of the molecule to explore additional binding pockets in a target protein. sigmaaldrich.comsigmaaldrich.com

The synthesis of these derivatives often begins with key intermediates like 3-benzoyl propionic acid derivatives or through cycloaddition reactions to form the pyrazole core. nih.govnih.gov The strategic selection of building blocks allows for the systematic exploration of the chemical space around the central scaffold.

Table 1: Summary of Molecular Design Principles and SAR Findings

| Modification Site | Substituent/Modification | Observed Effect on Activity | Target/Assay |

|---|---|---|---|

| Pyrazole N1 | Unsubstituted (N-H) | Higher potency against meprin α and β compared to substituted analogues. nih.gov | Meprin α and β |

| Pyrazole N1 | Small alkyl groups (e.g., methyl) on thiocarbamoyl | Selective inhibition of MAO-B. researchgate.net | Monoamine Oxidase (MAO) |

| Pyrazole N1 | Lipophilic groups (methyl, phenyl) | 4- to 6-fold decrease in activity against meprins. nih.gov | Meprin α and β |

| Pyrazole C5 | Phenyl group | High inhibitory activity against meprin α. nih.gov | Meprin α |

| Pyrazole C5 | Cyclopentyl group | Similar activity to C5-phenyl derivative against meprin α. nih.gov | Meprin α |

| General | Isosteric replacement of benzene (B151609) with thiophene | A widely applied modification in medicinal chemistry to alter properties. mdpi.com | General Drug Design |

Ligand-Receptor Interactions and Molecular Recognition Mechanisms

The biological activity of this compound derivatives is contingent upon their precise interaction with target receptors or enzymes. Molecular docking and structural biology studies on related pyrazole compounds provide insights into the key recognition mechanisms. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com

The pyrazole core itself is a versatile interaction module. The two nitrogen atoms can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor, facilitating anchoring of the ligand within a binding site. mdpi.com The aromatic nature of both the pyrazole and the thienyl rings allows for favorable π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the receptor's binding pocket.

Computational methods are increasingly used to predict and analyze these interactions, guiding the design of new derivatives with improved binding affinity and selectivity. nih.gov

Table 2: Key Ligand-Receptor Interactions for Pyrazole Scaffolds

| Interacting Ligand Moiety | Interacting Receptor Residue/Moiety | Type of Interaction | Significance |

|---|---|---|---|

| Pyrazole N-H | Carbonyl oxygen (e.g., Glutamate) | Hydrogen Bond (Donor) | Anchors the ligand in the binding site. researchgate.net |

| Pyrazole Nitrogens | Amine/Hydroxyl groups (e.g., Lysine) | Hydrogen Bond (Acceptor) | Contributes to binding affinity and specificity. researchgate.net |

| Thienyl/Phenyl Rings | Aromatic residues (Phe, Tyr, Trp) | π-π Stacking / Hydrophobic | Stabilizes the ligand-receptor complex. mdpi.com |

| Substituents (e.g., Amine, Methoxy) | Polar/Charged residues | Hydrogen Bonds | Enhances binding affinity. mdpi.com |

Enzyme Inhibition and Modulation Mechanisms

Derivatives of the pyrazole scaffold are well-documented as inhibitors of various enzyme classes. The specific substitution pattern on the this compound core determines the target enzyme and the potency of inhibition.

Monoamine Oxidase (MAO) Inhibition: Pyrazoline derivatives, which are structurally related to pyrazoles, have been identified as potent and often selective inhibitors of MAO-A or MAO-B, enzymes critical in neurotransmitter metabolism. researchgate.net For example, 1-N-substituted thiocarbamoyl-3-phenyl-5-thienyl-2-pyrazoline derivatives were synthesized and showed potent, time-dependent inhibition of MAO. researchgate.net The inhibitory mechanism of some pyrazole derivatives is reversible, which can be an advantage in drug design. nih.gov

Carbonic Anhydrase (CA) Inhibition: Sulfonamide-bearing pyrazoline derivatives have been shown to inhibit human carbonic anhydrase (hCA) isoenzymes I and II. researchgate.net In one study, compounds with fluoro and bromo substituents on a phenyl ring attached to the pyrazoline core were identified as the most potent inhibitors in the series, with K_i values in the nanomolar range. researchgate.net

Meprin α and β Inhibition: 3,4,5-substituted pyrazole derivatives have been developed as potent inhibitors of meprins, which are metalloproteases involved in inflammation and fibrosis. A 3,5-diphenylpyrazole (B73989) derivative demonstrated high inhibitory activity in the low nanomolar range against meprin α. nih.gov SAR studies revealed that the nature of the substituents at the C3, C5, and N1 positions of the pyrazole ring significantly impacts inhibitory potency and selectivity. nih.gov

Other Enzyme Targets: The pyrazole scaffold has been used to design inhibitors for a wide range of other enzymes, including N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme target for antibiotics. nih.gov

Table 3: Enzyme Inhibition by Pyrazole Derivatives

| Enzyme Target | Derivative Class | Key Finding / Potency |

|---|---|---|

| Monoamine Oxidase B (MAO-B) | 1-Methyl-3-phenyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazole | IC_50 = 9.6 nM, with high selectivity over MAO-A. researchgate.net |

| Acetylcholinesterase (AChE) | 1-N-methylthiocarbamoyl-3-phenyl-5-thienyl-2-pyrazoline | IC_50 = 0.09 µM, more potent than reference drug rivastigmine. researchgate.net |

| Meprin α | 3,5-diphenylpyrazole | High potency in the low nanomolar range. nih.gov |

| Carbonic Anhydrase I (hCA I) | 4-(3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | K_i = 316.7 nM. researchgate.net |

| Carbonic Anhydrase II (hCA II) | 4-(3-(4-Bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | K_i = 412.5 nM. researchgate.net |

Investigation of Pathway Modulation and Signaling Intervention Mechanisms

Beyond direct enzyme inhibition, this compound derivatives can modulate complex cellular signaling pathways, leading to broader physiological effects. Their ability to intervene in these pathways underpins their therapeutic potential in areas like inflammation and neuroscience.

Anti-inflammatory Pathways: Several pyrazole and pyrazolone (B3327878) derivatives have demonstrated significant anti-inflammatory activity. japsonline.com This is often assessed using models like carrageenan-induced rat paw edema. The mechanism can be linked to the inhibition of enzymes like cyclooxygenase (COX) or other mediators in the inflammatory cascade. For example, certain pyrazolone derivatives have shown anti-inflammatory effects comparable to the standard drug celecoxib (B62257). japsonline.com The inhibition of metalloproteases like meprins also represents a mechanism for intervening in inflammatory pathways. nih.gov

GABA_A Receptor Modulation: The isosteric replacement of a benzene ring with a thiophene ring is a key strategy in the development of modulators for the GABA_A receptor, a critical target for treating anxiety and convulsions. mdpi.com Researchers have designed novel pyrazolo[1,5-a]thieno[2,3-c]pyrimidine scaffolds as isosteres of known GABA_A receptor ligands. Molecular modeling and dynamic simulations have been used to predict which derivatives are likely to act as agonists at specific GABA_A receptor subtypes, demonstrating how these compounds can intervene in neuronal signaling pathways. mdpi.com

The investigation into how these compounds affect global signaling networks is an evolving area of research, often employing systems biology approaches to understand their full mechanism of action.

Table 4: Pathway Modulation by Pyrazole Derivatives

| Modulated Pathway/Process | Derivative Class | Observed Effect | Potential Therapeutic Application |

|---|---|---|---|

| Inflammation | Pyrazolone derivatives | Inhibition of edema in animal models. japsonline.com | Anti-inflammatory agents |

| Neurotransmitter Metabolism | Thienyl-pyrazoline derivatives | Inhibition of monoamine oxidase (MAO). researchgate.net | Antidepressant, Neuroprotective agents |

| Neuronal Signaling (GABAergic) | Pyrazolo[1,5-a]thieno[2,3-c]pyrimidines | Predicted agonism at α1β2γ2-GABAAR. mdpi.com | Anxiolytic, Anticonvulsant |

| Bacterial Cell Wall Synthesis | Pyrazole-thioacetamides | Inhibition of bacterial enzyme DapE. nih.gov | Antibacterial agents |

Table 5: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| This compound-5-carboxylic acid |

| 3-(5-Methyl-2-thienyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide |

| N'-((5-methyl-2-thienyl)methylene)-3-phenyl-1H-pyrazole-5-carbohydrazide |

| 3,5-diphenylpyrazole |

| 1-N-methylthiocarbamoyl-3-phenyl-5-thienyl-2-pyrazoline |

| 1-Methyl-3-phenyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazole |

| 4-(3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide |

| 4-(3-(4-Bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide |

| Celecoxib |

| Rivastigmine |

| Pyrazolo[1,5-a]thieno[2,3-c]pyrimidine |

| 2-[1H-imidazol-1-yl(phenyl)methyl]-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide |

| N-Benzyl-2-((3-methyl-1-phenyl-1H-pyrazol-5-yl)thio)propanamide |

| 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide |

Applications and Future Research Directions in Materials Science for 3 5 Methyl 2 Thienyl 1h Pyrazole

Development of Organic Electronic Materials (e.g., Organic Semiconductors, Organic Light-Emitting Diodes)

The field of organic electronics relies on the design of carbon-based materials that exhibit semiconducting and light-emitting properties. The 3-(5-methyl-2-thienyl)-1H-pyrazole structure is a promising candidate for these applications due to the inherent electronic characteristics of its thiophene (B33073) and pyrazole (B372694) components.

In the context of this compound, the thiophene unit can serve as the primary charge-transporting pathway, while the pyrazole moiety can be used to fine-tune the material's properties. For instance, N-functionalization of the pyrazole ring can alter the molecule's solubility, packing in the solid state, and electronic characteristics. Research on related pyrazole derivatives has shown that they are versatile scaffolds in organic synthesis. mdpi.com

Organic Light-Emitting Diodes (OLEDs): For a material to be effective in an OLED, it must exhibit efficient electroluminescence. This involves the injection of charge carriers (electrons and holes), their transport, their recombination to form excitons, and the subsequent radiative decay of these excitons to emit light. The thiophene-pyrazole scaffold can be engineered to fulfill these roles.

While direct studies on this compound for OLEDs are not widely reported, research on similar heterocyclic systems provides valuable insights. For example, polymers derived from 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid have been shown to exhibit electrochemiluminescence (ECL), indicating their potential for light-emitting applications. rsc.org The combination of the electron-donating thiophene and the electron-accepting or modifying pyrazole could lead to materials with intramolecular charge transfer (ICT) characteristics, which are often beneficial for achieving high-efficiency fluorescence or phosphorescence.

Future research could focus on synthesizing derivatives of this compound with extended conjugation or by attaching known hole-transporting and electron-transporting moieties to create bipolar host materials or efficient emitters for OLEDs.

Functional Materials Development (e.g., Polymers, Coatings)

The functionalization of this compound opens avenues for the creation of novel polymers and coatings with specialized properties. The presence of reactive sites on both the thiophene and pyrazole rings allows for a variety of polymerization strategies.

A key derivative for polymer synthesis is This compound-5-carboxylic acid . chemicalbook.comsigmaaldrich.com The carboxylic acid group is a versatile handle for polymerization, enabling the formation of polyesters, polyamides, and other functional polymers.

Table 1: Potential Polymerization Pathways for this compound Derivatives

| Derivative | Functional Group | Potential Polymer Type | Resulting Material Properties |

| This compound-5-carboxylic acid | Carboxylic Acid (-COOH) | Polyesters, Polyamides | Enhanced thermal stability, specific solubility, potential for liquid crystallinity. |

| Amino-functionalized this compound | Amine (-NH2) | Polyamides, Polyimides | High-performance polymers with excellent mechanical and thermal properties. |

| Halogenated this compound | Halogen (e.g., -Br, -Cl) | Polythiophenes (via cross-coupling) | Electrically conductive polymers for use in organic electronics. |

These polymers could find applications in various fields:

Coatings: Polymers incorporating the thiophene-pyrazole structure could be developed as protective coatings with enhanced thermal stability, corrosion resistance, or even antimicrobial properties, leveraging the known biological activity of some pyrazole hybrids. acs.orgnih.gov

Membranes: Functionalized polymers could be used to fabricate membranes for gas separation or filtration, where the specific chemical nature of the heterocyclic units could impart selectivity.

Smart Materials: By incorporating photoresponsive or pH-sensitive groups, polymers based on this scaffold could be designed as "smart" materials that change their properties in response to external stimuli.

Design of Chemo-sensors and Biosensors

Chemosensors are devices that use a chemical-to-signal transduction mechanism to detect specific analytes. The this compound structure possesses features that make it an excellent candidate for the development of the receptor part of a sensor.

The nitrogen atoms of the pyrazole ring and the sulfur atom of the thiophene ring are potential binding sites for metal ions and other analytes. Upon binding, the electronic properties of the molecule can change, leading to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor).

Research on related pyrazole-containing polymers has demonstrated their potential as luminescent sensors. For instance, a zinc-based polymer derived from a pyrazole-carboxylic acid ligand was shown to be a promising sensor for detecting Cu²⁺, Co²⁺, and Fe³⁺ ions in aqueous solutions through luminescence quenching. rsc.org The quenching constants indicated high sensitivity towards these metal ions. rsc.org

Table 2: Potential Sensing Applications of this compound Based Materials

| Sensor Type | Detection Principle | Target Analyte | Potential Application |

| Fluorescent Chemosensor | Analyte binding modulates fluorescence (quenching or enhancement). | Metal Ions (e.g., Cu²⁺, Fe³⁺) | Environmental monitoring, industrial process control. |

| Colorimetric Sensor | Analyte binding causes a visible color change. | pH, specific anions | Simple, low-cost detection systems. |

| Biosensor | Immobilized on a transducer to detect biological molecules. | DNA, proteins, enzymes | Medical diagnostics, food safety. |

Future work in this area could involve the synthesis of a library of this compound derivatives with different substituents to tune their selectivity and sensitivity for a wide range of analytes.

Emerging Research Areas and Potential Interdisciplinary Applications of Thiophene-Pyrazole Hybrids

The unique combination of thiophene and pyrazole rings in a single molecular framework opens up a number of emerging research avenues and interdisciplinary applications.

Bioactive Materials: There is significant research into the biological activities of pyrazole and thiophene derivatives, including antimicrobial, antifungal, and anticancer properties. acs.orgnih.govnih.govnih.gov Thiophene-pyrazole hybrids could be incorporated into polymers or surfaces to create materials that resist biofouling or have inherent therapeutic properties. This bridges materials science with medicinal chemistry and biomedical engineering.

Non-linear Optics (NLO): Molecules with significant intramolecular charge transfer, a feature potentially achievable with donor-acceptor substituted thiophene-pyrazole systems, can exhibit large second- or third-order non-linear optical responses. Such materials are of interest for applications in telecommunications, optical computing, and photonics.

Liquid Crystals: By attaching long alkyl chains or other mesogenic groups to the thiophene-pyrazole core, it may be possible to design novel liquid crystalline materials. The rigid, planar nature of the heterocyclic core is conducive to the formation of liquid crystal phases, which are essential for display technologies.

Catalysis: Functionalized thiophene-pyrazole derivatives can act as ligands for metal catalysts. The nitrogen and sulfur donor atoms can coordinate to a metal center, and the electronic properties of the ligand can be tuned to optimize the catalytic activity and selectivity for specific organic transformations.

Q & A

Q. What are effective synthetic routes for 3-(5-Methyl-2-thienyl)-1H-pyrazole, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions. A validated approach involves reacting a substituted diketone (e.g., 5-methyl-2-thienyl ketone) with hydrazine derivatives under reflux in acetic acid. For example, a 63% yield was achieved by refluxing (2E,4E)-1-(4-methylphenyl)-5-phenylpenta-2,4-dien-1-one with phenylhydrazine in acetic acid for 10 hours, followed by recrystallization from ethanol . Optimization strategies include:

- Temperature control : Prolonged reflux (~10 hours) ensures complete cyclization.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility for intermediates.

- Purification : Ethanol or acetone recrystallization enhances purity (>95%).

Q. How can spectroscopic and crystallographic methods be employed to characterize this compound?

Methodological Answer:

- NMR : and NMR identify substitution patterns (e.g., thienyl protons at δ 6.5–7.2 ppm, pyrazole NH at δ 10–12 ppm) .

- X-ray crystallography : Resolves molecular conformation and packing. For example, dihedral angles between the pyrazole and thienyl rings (~10–20°) indicate planarity, while π-π stacking (3.58 Å separation) stabilizes crystal structures .

- IR : Confirms NH stretching (~3200 cm) and aromatic C=C vibrations (~1500 cm) .

Q. Which computational methods predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) using functionals like B3LYP/6-311G(d,p) accurately calculates:

- HOMO-LUMO gaps : Predicts reactivity (e.g., electron-deficient thienyl groups lower LUMO).

- Electrostatic potential maps : Identifies nucleophilic/electrophilic sites on the pyrazole ring .

- Solvent effects : PCM models simulate polar environments, critical for drug-design applications.

Advanced Research Questions

Q. How do tautomeric forms of this compound influence crystallographic and biological outcomes?

Methodological Answer: Tautomerism (N1-H ↔ N2-H) affects hydrogen-bonding networks. In mixed tautomeric crystals (e.g., 3-/5-fluorophenyl pyrazoles), intermolecular N–H⋯N bonds (R(12) motifs) stabilize packing . Strategies to resolve tautomers:

Q. What strategies improve the bioactivity of this compound derivatives in anticancer research?

Methodological Answer:

- Substituent engineering : Electron-withdrawing groups (e.g., CF) at C-3 enhance tubulin polymerization inhibition (IC <1 µM) .

- Regioisomer optimization : 3,5-Diaryl substitution mimics combretastatin A-4’s binding to the colchicine site .

- In vivo testing : Orthotopic tumor models (e.g., murine mammary) validate efficacy at low doses (5 mg/kg vs. 30 mg/kg for CA-4P) .

Q. How can conflicting crystallographic data on bond lengths and angles be reconciled for this compound?

Methodological Answer:

- Statistical analysis : Compare mean bond lengths (e.g., C–C: 1.48 Å vs. 1.52 Å) across datasets to identify outliers .